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Methyl 3-oxocyclobut-1-ene-1-carboxylate

Cat. No.: B13518233
M. Wt: 126.11 g/mol
InChI Key: BDUZBGDDQIZZIC-UHFFFAOYSA-N
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Description

Contextualization of Cyclobutene (B1205218) Chemistry within Modern Organic Synthesis

Cyclobutene chemistry is a significant sub-discipline of modern organic synthesis, primarily due to the unique reactivity conferred by the four-membered ring. acs.orgorganic-chemistry.org The inherent ring strain, a consequence of distorted bond angles from the ideal sp3 and sp2 hybridization, makes cyclobutene derivatives susceptible to a variety of ring-opening and rearrangement reactions. researchgate.netelsevierpure.com This stored potential energy can be released to form more stable, often more complex, structures. nih.gov

Key transformations in cyclobutene chemistry include electrocyclic ring-opening to form conjugated dienes, a reaction governed by the Woodward-Hoffmann rules. fiveable.me This process can be initiated thermally or photochemically, often with high stereospecificity. cdnsciencepub.com Furthermore, the double bond in cyclobutenes can participate in cycloaddition reactions, and the strained sigma bonds can be cleaved under various conditions, including by transition metals. nih.gov These characteristics make cyclobutenes powerful synthons for accessing a diverse array of molecular scaffolds.

Historical Trajectories and Foundational Contributions in Cyclobutene-1-carboxylate Research

The study of cyclobutanes and their derivatives dates back to the early 20th century, with initial syntheses being notable challenges that highlighted the unique properties of strained rings. wikipedia.org The development of methods for the controlled synthesis of functionalized cyclobutenes, including those bearing carboxylate groups, has been a more recent endeavor. Early work often focused on [2+2] cycloaddition reactions to construct the four-membered ring. acs.org

While a specific historical trajectory for "cyclobutene-1-carboxylate" research is not extensively documented as a distinct field, its development is intrinsically linked to the broader advancements in the synthesis of functionalized cyclobutenes and the exploration of their reactivity. The introduction of a carboxylate group onto the cyclobutene ring provides a handle for further functionalization and influences the electronic properties of the system, making it a target of interest for synthetic chemists.

Rationale for Dedicated Academic Investigation into Methyl 3-oxocyclobut-1-ene-1-carboxylate

The specific structure of this compound presents a compelling case for dedicated academic investigation due to the convergence of several key structural and electronic features.

Unique Structural Attributes and Electronic Configuration of the 3-oxocyclobut-1-ene Moiety

The 3-oxocyclobut-1-ene moiety is characterized by a high degree of ring strain, estimated to be around 30 kcal/mol for the parent cyclobutene. mdpi.com This strain is a combination of angle strain, resulting from the deviation of bond angles from their ideal values, and torsional strain. The presence of an endocyclic double bond and a carbonyl group introduces significant electronic perturbation. The carbonyl group, being electron-withdrawing, polarizes the molecule and activates the β-carbon for nucleophilic attack. The ester functionality further contributes to this electronic landscape. This unique combination of strain and electronic activation is expected to lead to a rich and varied reaction chemistry.

Hypothesized Versatility of this compound as a Synthetic Synthon

The structural features of this compound suggest its potential as a highly versatile synthetic building block. The electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions, providing a pathway to complex bicyclic systems. dtu.dklibretexts.org The carbonyl group is susceptible to nucleophilic addition, and the α,β-unsaturated ketone system can undergo conjugate addition (Michael addition). wikipedia.orgmasterorganicchemistry.com Furthermore, the strained ring is predisposed to ring-opening reactions, which could be triggered by heat, light, or chemical reagents, leading to the formation of functionalized acyclic or larger cyclic compounds. researchgate.net

Overview of Principal Research Foci Pertaining to this compound Chemistry

Given the nascent stage of dedicated research on this specific molecule, the principal research foci are largely exploratory. Key areas of investigation would likely include:

Development of efficient and stereoselective synthetic routes to access this compound and its derivatives.

Exploration of its reactivity in cycloaddition reactions , particularly the Diels-Alder reaction, to assess its utility in the construction of complex polycyclic frameworks.

Investigation of nucleophilic addition reactions , both at the carbonyl carbon and at the β-carbon of the enone system, to understand the regioselectivity and stereoselectivity of these processes.

Study of ring-opening reactions under various conditions (thermal, photochemical, transition-metal-catalyzed) to unlock novel synthetic pathways to diverse molecular architectures.

Application as a key intermediate in the total synthesis of natural products and other biologically active molecules, leveraging its unique structural and reactive properties.

The following data table summarizes the key structural features of this compound and their implications for its chemical reactivity.

FeatureDescriptionImplication for Reactivity
Cyclobutene Ring Four-membered ring with one double bondHigh ring strain, driving force for ring-opening reactions.
Endocyclic Double Bond Part of the strained ring systemCan act as a dienophile in cycloaddition reactions.
Carbonyl Group (Ketone) Electron-withdrawing group at the 3-positionActivates the ring for nucleophilic attack; site for nucleophilic addition.
α,β-Unsaturated System Conjugated double bond and carbonyl groupSusceptible to conjugate addition (Michael addition) at the β-carbon.
Methyl Carboxylate Group Electron-withdrawing group at the 1-positionFurther influences the electronic properties of the double bond and can serve as a handle for further transformations.

The subsequent sections of this article will delve deeper into the hypothetical and expected chemical behavior of this compound based on the established principles of organic chemistry and the known reactivity of related structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B13518233 Methyl 3-oxocyclobut-1-ene-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

methyl 3-oxocyclobutene-1-carboxylate

InChI

InChI=1S/C6H6O3/c1-9-6(8)4-2-5(7)3-4/h2H,3H2,1H3

InChI Key

BDUZBGDDQIZZIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate

Electrophilic and Nucleophilic Addition Reactions Across the Cyclobutene (B1205218) Double Bond

The carbon-carbon double bond in methyl 3-oxocyclobut-1-ene-1-carboxylate is electron-deficient due to conjugation with both the ketone and the ester functionalities. This polarization makes the β-carbon (C2) highly susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion, which is the predominant pathway for this system. While classic electrophilic addition is less common for such electron-poor alkenes, it can occur under specific conditions.

Hydration: The acid-catalyzed hydration across the double bond is not a typical reaction for this substrate due to the deactivation of the alkene towards electrophilic attack. Instead, hydration can be envisioned to occur via a nucleophilic mechanism. In the presence of a base, water can act as a nucleophile in a conjugate addition (an oxa-Michael reaction) to the β-carbon. The reaction proceeds through an enolate intermediate, which is subsequently protonated to yield methyl 3,3-dihydroxycyclobutane-1-carboxylate.

Halogenation: The addition of halogens (e.g., Br₂) or hydrogen halides (HBr) to the electron-deficient double bond can be complex. While electrophilic addition of HBr would be expected to follow Markovnikov's rule, the electronic nature of the substrate complicates this prediction. The initial protonation would preferentially occur at the α-carbon to generate a more stable carbocation at the β-carbon, stabilized by the adjacent carbonyl group. However, a more plausible pathway, especially under neutral or basic conditions, is the nucleophilic conjugate addition of a halide ion (e.g., Br⁻). This Michael-type addition would lead to an enolate intermediate, which can then be protonated or react with another electrophile.

The reaction of this compound with organometallic reagents is highly dependent on the nature of the reagent, which dictates the regioselectivity of the attack—either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon of the alkene. masterorganicchemistry.com

Hard vs. Soft Nucleophiles: This selectivity is often explained by the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" center. Consequently, "hard" organometallic nucleophiles, such as organolithium and Grignard reagents, preferentially attack the carbonyl carbon in a 1,2-addition. masterorganicchemistry.com In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), selectively perform 1,4-conjugate addition. masterorganicchemistry.com

The 1,4-addition of a Gilman reagent (R₂CuLi) proceeds via the formation of a copper-enolate intermediate. This intermediate can be trapped by various electrophiles in a subsequent step, allowing for the formation of multiple new bonds in a single operation. Quenching the reaction with a proton source yields the β-substituted cyclobutanone (B123998) product. chem-station.comchemistrysteps.com This conjugate addition is a powerful method for carbon-carbon bond formation. wikipedia.org

Table 1: Regioselectivity of Organometallic Addition Reactions
Organometallic ReagentType of NucleophilePrimary Site of AttackType of AdditionInitial Product
Organolithium (R-Li)HardCarbonyl Carbon1,2-AdditionTertiary Alkoxide
Grignard (R-MgX)HardCarbonyl Carbon1,2-AdditionTertiary Alkoxide
Organocuprate (R₂CuLi)Softβ-Carbon (C2)1,4-Conjugate AdditionLithium Enolate

Reactivity of the Carbonyl Group within this compound

The ketone functionality is a key reactive site, particularly for "hard" nucleophiles and reducing agents. Reactions at this center typically involve the transformation of the sp²-hybridized carbonyl carbon into a tetrahedral sp³ center. masterorganicchemistry.com

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a secondary alcohol upon workup. The double bond and ester typically remain unaffected under these mild conditions.

Alkylation: As previously mentioned, hard nucleophiles such as Grignard reagents or organolithium compounds add directly to the carbonyl carbon (1,2-addition). This reaction converts the ketone into a tertiary alcohol, introducing a new alkyl or aryl group at the C3 position.

Ketal/Acetal Formation: The carbonyl group can be protected by converting it into a ketal or acetal. This is achieved by reacting the compound with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. This reaction is reversible and serves to mask the reactivity of the ketone while other transformations are carried out on the molecule. The protecting group can be removed by hydrolysis with aqueous acid.

Table 2: Derivatizations of the Carbonyl Group
Reagent(s)TransformationProduct Type
1. NaBH₄ 2. H₃O⁺ReductionSecondary Alcohol
1. R-MgBr 2. H₃O⁺AlkylationTertiary Alcohol
HOCH₂CH₂OH, H⁺KetalizationEthylene Ketal
H₂N-R, H⁺IminationImine

The protons on the carbon atom alpha to the ketone (C4) are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. The regioselectivity of enolate formation is directed by the ketone. The resulting enolate can undergo reactions such as alkylation with alkyl halides or aldol (B89426) condensation with other carbonyl compounds, leading to the formation of new carbon-carbon bonds at the C4 position. This reactivity is central to the use of cyclobutanone derivatives in constructing more complex molecular architectures.

Transformations Involving the Ester Functionality of this compound

The methyl ester group can undergo several characteristic transformations, typically involving nucleophilic acyl substitution.

Saponification: One of the most fundamental reactions of the ester group is hydrolysis under basic conditions, a process known as saponification. youtube.com Treatment with a base, such as sodium hydroxide (B78521), results in a nucleophilic attack on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the corresponding carboxylic acid, 3-oxocyclobut-1-ene-1-carboxylic acid.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (R'-OH) can replace the methoxy (B1213986) group of the ester with a new alkoxy group (-OR'), forming a different ester. This equilibrium-driven process is known as transesterification.

Amidation: The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and may require heating.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a primary alcohol. In this substrate, the ketone would also be reduced simultaneously, yielding a diol.

Reaction with Organometallics: While one equivalent of a Grignard reagent will preferentially attack the more reactive ketone, an excess of the reagent can react with the ester as well. This typically leads to the addition of two equivalents of the organometallic reagent to the ester carbonyl, ultimately forming a tertiary alcohol after acidic workup.

Hydrolysis and Transesterification Mechanistic Insights

The ester moiety of this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 3-oxocyclobut-1-ene-1-carboxylic acid. researchgate.netresearchgate.net This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the hydrolysis products. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate, from which the methoxide (B1231860) ion is eliminated. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which drives the reaction to completion. researchgate.netmasterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol. Similar to hydrolysis, transesterification can be catalyzed by either acid or base. In an acid-catalyzed mechanism, the alcohol nucleophile attacks the protonated ester. In a base-catalyzed mechanism, an alkoxide ion serves as the nucleophile. The reaction is typically performed with a large excess of the new alcohol to shift the equilibrium in favor of the desired product. google.com The efficiency of enzymatic transesterification can be influenced by the steric bulk of the alcohol substrate.

Thermal and Catalytic Decarboxylation Pathways

As a vinylogous β-keto ester, the carboxylic acid derived from the hydrolysis of this compound can undergo decarboxylation, particularly upon heating.

Thermal Decarboxylation: The mechanism of thermal decarboxylation for β-keto acids proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com For 3-oxocyclobut-1-ene-1-carboxylic acid, the carboxylic acid proton can be transferred to the ketone's carbonyl oxygen, facilitated by the conjugated system, while the C-C bond between the carboxyl group and the ring cleaves. This concerted process results in the expulsion of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone, cyclobutenone. While this is a classic mechanism, the high ring strain of the cyclobutene system may influence the energetics of this pathway.

Catalytic Decarboxylation: Various catalysts can facilitate decarboxylation under milder conditions. Metal catalysts, for instance, can coordinate to the carboxylate, stabilizing the transition state for CO2 elimination. researchgate.net Photoredox catalysis has also emerged as a powerful method for radical decarboxylative functionalization, where a photoexcited catalyst can initiate the process by oxidizing the carboxylate. researchgate.net

Pericyclic Reactions and Rearrangements Involving the this compound Core

The strained double bond within the cyclobutene ring makes this compound a candidate for various pericyclic reactions. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

[2+2] Cycloadditions with Diverse Dienophiles or Ketenes

The electron-deficient double bond of this compound can potentially react with electron-rich alkenes (dienophiles) or ketenes in [2+2] cycloaddition reactions. Photochemical [2+2] cycloadditions are particularly common for enones, proceeding through an excited state triplet biradical intermediate to form a highly strained bicyclo[2.2.0]hexane derivative. The regioselectivity of these reactions can often be complex.

Diels-Alder Type Reactions (as Dienophile or Diene Component in Specific Orientations)

The activated alkene in this compound makes it a suitable dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. masterorganicchemistry.comchegg.com

As a Dienophile: When reacting with a conjugated diene, the compound acts as an electron-poor component. The reaction proceeds through a concerted mechanism, forming a new six-membered ring fused to the cyclobutane (B1203170) core. The rate and selectivity of the Diels-Alder reaction are enhanced by the presence of the electron-withdrawing keto and ester groups on the dienophile. masterorganicchemistry.com The stereochemistry of the diene is retained in the product.

As a Diene Component: While less common due to the constrained s-cis conformation required for a diene in a Diels-Alder reaction, the ring-opened form of the molecule could potentially act as a diene. For instance, thermal or photochemical ring-opening could generate a transient vinylketene species that could then be trapped by a dienophile.

Electrocyclic Ring-Opening and Ring-Closing Transformations

Electrocyclic reactions involve the concerted formation or cleavage of a sigma bond at the termini of a conjugated pi system. The cyclobutene ring is a classic substrate for these transformations.

According to the Woodward-Hoffmann rules, the stereochemical outcome of an electrocyclic reaction is dependent on whether the process is induced by heat or light and the number of π-electrons involved. For a 4π-electron system like a cyclobutene ring:

Thermal ring-opening is predicted to occur in a conrotatory fashion. masterorganicchemistry.comimperial.ac.uk This means the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise).

Photochemical ring-opening is predicted to occur in a disrotatory fashion, where the substituents rotate in opposite directions. masterorganicchemistry.comimperial.ac.uk

The reverse reactions, electrocyclic ring-closing of a substituted 1,3-butadiene, follow the same rules. The equilibrium between the ring-opened and ring-closed forms is influenced by factors such as ring strain in the cyclobutene and steric interactions in the butadiene. masterorganicchemistry.com

Thermal and Photochemical Ring-Opening Reactions of this compound

The inherent ring strain of the cyclobutene core makes this compound susceptible to ring-opening reactions under thermal or photochemical conditions. These reactions are specific examples of the electrocyclic processes described above.

Thermal Ring-Opening: Upon heating, this compound is expected to undergo a conrotatory electrocyclic ring-opening. This reaction would break the sigma bond between the carbonyl-bearing carbon and its adjacent sp3-hybridized carbon, resulting in the formation of a highly reactive, conjugated vinylketene intermediate. Such intermediates are valuable in synthesis and can be trapped in situ by nucleophiles or dienophiles.

Photochemical Ring-Opening: Irradiation with ultraviolet light provides an alternative pathway for ring-opening. As dictated by orbital symmetry rules for a 4π system, this process would proceed via a disrotatory mechanism to yield the same vinylketene intermediate but with potentially different stereochemical implications if the ring were appropriately substituted. nih.gov The photochemical pathway often allows the reaction to occur at lower temperatures than the thermal counterpart. The efficiency and outcome of such photochemical reactions can be highly dependent on the wavelength of light used and the presence of photosensitizers.

Interactive Data Table: Summary of Reactions

Reaction TypeSub-TypeConditionsKey Mechanistic FeatureTypical Product(s)
Nucleophilic Acyl SubstitutionAcid-Catalyzed HydrolysisH₃O⁺, HeatProtonation of C=O, tetrahedral intermediate3-Oxocyclobut-1-ene-1-carboxylic acid, Methanol
Base-Catalyzed HydrolysisNaOH, H₂O, then H₃O⁺Nucleophilic attack by OH⁻, tetrahedral intermediateCarboxylate salt, then Carboxylic acid
TransesterificationROH, Acid or Base CatalystNucleophilic attack by alcohol/alkoxideNew Ester, Methanol
DecarboxylationThermal (of corresponding acid)HeatCyclic 6-membered transition stateCyclobutenone, CO₂
Cycloaddition[2+2] Photocycloadditionhν, AlkeneExcited state biradical intermediateBicyclo[2.2.0]hexane derivative
[4+2] Diels-AlderDiene, HeatConcerted pericyclic mechanismFused bicyclic adduct
Electrocyclic ReactionThermal Ring-OpeningHeatConrotatory motionVinylketene intermediate
Photochemical Ring-OpeningDisrotatory motionVinylketene intermediate

Catalytic Transformations of this compound

The strained four-membered ring and the presence of multiple functional groups in this compound make it a versatile substrate for various catalytic transformations. Both transition metals and organocatalysts have been employed to achieve a range of functionalizations and derivatizations, unlocking the synthetic potential of this class of compounds.

Transition Metal-Catalyzed Functionalizations (e.g., Cross-Coupling Reactions)

Transition metal catalysis offers powerful methods for the functionalization of cyclobutene scaffolds. While specific cross-coupling reactions of this compound are not extensively documented, related transformations of cyclobutenes and cyclobutenones provide significant insights into its potential reactivity.

Rhodium catalysts have been shown to be effective for the C-H functionalization of cyclobutene derivatives. For instance, Rhodium(III)-catalyzed C(sp²)-H activation has been utilized for the synthesis of complex heterocyclic structures. This suggests that the C-H bonds on the cyclobutene ring of this compound could be amenable to similar functionalization strategies, enabling the introduction of various substituents. Furthermore, rhodium-catalyzed asymmetric arylation of cyclobutenone ketals has been developed, proceeding via enantioselective carbometalation followed by β-oxygen elimination. dicp.ac.cn This transformation serves as a surrogate for 1,4-addition to cyclobutenone, highlighting a potential pathway for the arylation of this compound. dicp.ac.cn

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While direct applications to this compound are not prevalent in the literature, palladium-catalyzed carbene coupling reactions of cyclobutanone N-sulfonylhydrazones have been reported to yield a variety of structurally diverse products, including cyclobutenes. organic-chemistry.orgresearchgate.net This indicates the feasibility of forming new carbon-carbon bonds at the cyclobutane core under palladium catalysis.

The general mechanism for a transition metal-catalyzed cross-coupling reaction often involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In the context of this compound, a plausible cross-coupling reaction could involve the activation of a C-X bond (where X is a leaving group) on the cyclobutene ring, followed by coupling with a suitable organometallic reagent.

Table 1: Examples of Transition Metal-Catalyzed Reactions of Cyclobutene Derivatives

Catalyst SystemSubstrate TypeReaction TypeProduct Type
Rhodium(III)Cyclobutenyl Carboxylic Acid DerivativeIntramolecular HeteroannulationCyclobuta[c]pyridone
Rhodium(I)/Chiral DieneCyclobutenone KetalAsymmetric ArylationChiral Enol Ether
Palladium(0)Cyclobutanone N-SulfonylhydrazoneCarbene CouplingCyclobutene/Methylenecyclobutane

Organocatalytic Activations and Derivatizations

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of various organic molecules, including cyclobutenones. The activation of this compound through organocatalysis can proceed via several distinct mechanisms, leading to a variety of valuable derivatives.

One prominent strategy involves the activation of the C-C bond of the cyclobutenone ring. rsc.org Isothiourea catalysts, for example, can initiate a C-C bond cleavage through nucleophilic addition to the carbonyl group, generating a vinyl ketene (B1206846) intermediate. rsc.org This reactive intermediate can then participate in cycloaddition reactions with various partners, such as azomethine imines, to afford complex nitrogen-containing heterocyclic compounds with high stereoselectivity. researchgate.net This approach represents a novel reaction mode for cyclobutenones that is distinct from transition metal catalysis. researchgate.net

Organocatalytic annulation reactions also represent a promising avenue for the derivatization of cyclobutenones. For instance, phosphine-catalyzed [4+2] annulation reactions of cyclobutenones have been reported, leading to the formation of six-membered rings. researchgate.net Similarly, [3+2] annulation reactions can provide access to five-membered ring systems. researchgate.net These transformations highlight the potential of this compound to serve as a building block in the construction of complex polycyclic architectures.

Table 2: Plausible Organocatalytic Activations of this compound

Catalyst TypeActivation ModePotential ReactionProduct Class
IsothioureaC-C Bond Cleavage[3+2] CycloadditionHeterocyclic Compounds
Chiral AmineConjugate AdditionMichael Additionβ-Functionalized Cyclobutanones
Phosphine (B1218219)Annulation[4+2] AnnulationPolycyclic Systems

Kinetic Isotope Effect (KIE) Studies for Mechanistic Pathway Discrimination in this compound Reactions

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step. While specific KIE studies on reactions of this compound are not widely reported, the principles can be applied to understand its reactivity in catalyzed transformations.

In the context of transition metal-catalyzed C-H functionalization, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond cleavage is the rate-determining step. nih.govnih.govslideserve.compkusz.edu.cn For instance, in Rhodium(III)-catalyzed C-H activation reactions, the observation of a significant KIE provides strong evidence for the involvement of C-H bond breaking in the turnover-limiting step. nih.govnih.gov Conversely, the absence of a significant KIE might suggest that a different step, such as oxidative addition or reductive elimination, is rate-determining. In some Rh(I)-catalyzed C-H functionalization reactions, an inverse KIE (kH/kD < 1) has been observed, suggesting that the C-C bond-forming step, rather than C-H activation, is rate-determining. rsc.org

For organocatalytic reactions, KIE studies can also provide valuable mechanistic insights. For example, in a conjugate addition reaction, deuterating the nucleophile could help determine if the nucleophilic attack is the rate-determining step. Similarly, in reactions involving C-C bond cleavage, isotopic labeling at the scissile bond could definitively establish its cleavage in the rate-limiting step.

The magnitude of the KIE can also provide information about the geometry of the transition state. A large primary KIE is often associated with a linear and symmetric transition state for hydrogen transfer, while smaller values may indicate a non-linear or asymmetric transition state.

Computational Validation and Prediction of Proposed Reaction Mechanisms and Intermediates

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for validating proposed reaction mechanisms and predicting the structures and energies of intermediates and transition states. For reactions involving this compound, computational studies can provide a deeper understanding of its reactivity and the factors governing selectivity.

DFT studies on the organocatalytic C-C bond activation of cyclobutenone have shed light on the role of the catalyst. rsc.orgresearchgate.net Calculations have shown that the organocatalyst can lower the energy barrier for C-C bond cleavage by stabilizing the resulting intermediates. rsc.org Furthermore, computational models can be used to predict the stereochemical outcome of asymmetric reactions by comparing the energies of the diastereomeric transition states. researchgate.net

In the realm of transition metal catalysis, computational studies can elucidate the entire catalytic cycle, including the energetics of oxidative addition, migratory insertion, and reductive elimination steps. rsc.orgpitt.edu For instance, DFT calculations could be employed to model the Rhodium-catalyzed C-H activation of this compound, identifying the most favorable pathway and the origin of any observed regioselectivity. Such studies can also help in the rational design of new catalysts with improved activity and selectivity.

Computational analysis of reaction intermediates is also crucial. For example, the structure and stability of the vinyl ketene intermediate generated in the organocatalytic C-C bond activation of cyclobutenones can be investigated using DFT. rsc.org Similarly, the geometry and electronic properties of proposed rhodacycle or palladacycle intermediates in transition metal-catalyzed reactions can be calculated to support their viability in a proposed mechanism. nih.gov

Table 3: Application of Computational Methods to Study Reactions of Cyclobutenone Derivatives

Computational MethodArea of StudyInsights Gained
DFTOrganocatalytic C-C Bond ActivationRole of catalyst, stereoselectivity prediction
DFTTransition Metal-Catalyzed C-H ActivationElucidation of catalytic cycle, prediction of regioselectivity
DFTAnnulation ReactionsEnergetics of cycloaddition pathways
Ab initio methodsBase-Catalyzed ReactionsComparison of different reaction pathways

Theoretical and Computational Investigations on the Electronic Structure, Stability, and Reactivity of Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Ground State Geometry Optimization

The initial step in the computational study of a molecule is the determination of its most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization using quantum chemical calculations. For a molecule like Methyl 3-oxocyclobut-1-ene-1-carboxylate, both Density Functional Theory (DFT) and ab initio methods are suitable.

DFT methods, such as B3LYP and M06-2X, are widely employed due to their balance of computational cost and accuracy. mdpi.com These functionals are typically paired with Pople-style basis sets like 6-31+G(d,p) or 6-311++G(2df,pd) to provide a flexible description of the electron distribution. mdpi.combeilstein-journals.org The optimization process systematically alters the molecular geometry to find the arrangement with the minimum electronic energy. For the cyclobutene (B1205218) ring, calculations would be expected to show a non-planar, puckered conformation which helps to alleviate the inherent ring strain and torsional strain. dalalinstitute.comlibretexts.org

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), can be used for more precise energy calculations at the DFT-optimized geometry (single-point calculations) to refine the results. beilstein-journals.org Frequency calculations are subsequently performed on the optimized structure to confirm that it is a true energy minimum, characterized by the absence of any imaginary frequencies. beilstein-journals.org

Methodology Typical Functionals/Levels of Theory Common Basis Sets Purpose
Density Functional Theory (DFT)B3LYP, M06-2X6-31+G(d,p), 6-311++G(2df,pd)Geometry Optimization, Frequency Calculation
Ab Initio (Møller-Plesset)MP2cc-pVDZ, aug-cc-pVDZHigh-accuracy single-point energy calculations
Ab Initio (Coupled Cluster)CCSD(T)6-31+G(d), cc-pVTZ"Gold standard" for high-accuracy energy calculations

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. msu.edunumberanalytics.com The energy, symmetry, and spatial distribution of these orbitals in this compound dictate its behavior in various reactions.

HOMO: The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to have significant contributions from the π-system of the carbon-carbon double bond and potentially the non-bonding orbitals of the carbonyl oxygen.

LUMO: The LUMO represents the lowest energy location for an incoming electron and is associated with the molecule's ability to act as an electrophile. As an α,β-unsaturated carbonyl compound, the LUMO is anticipated to be a π* orbital distributed across the O=C-C=C conjugated system, with large coefficients on the carbonyl carbon and the β-carbon. wikipedia.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

FMO analysis is particularly valuable for predicting the outcomes of pericyclic reactions, such as cycloadditions, where the molecule could act as a dienophile. numberanalytics.comnih.gov The orbital symmetry and coefficients determine the feasibility and regioselectivity of such reactions. wikipedia.orgmsu.edu

Electrostatic Potential Surface (EPS) Mapping for Identifying Electrophilic and Nucleophilic Sites

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red signifies regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). chemtube3d.com

For this compound, the EPS map would clearly illustrate the effects of the electron-withdrawing carbonyl and ester groups.

Nucleophilic Sites: A region of high electron density (red) is expected around the carbonyl oxygen atom due to its lone pairs of electrons.

Electrophilic Sites: Regions of positive potential (blue) are anticipated at the carbonyl carbon and, due to conjugation, at the β-carbon of the double bond. mdpi.comnih.gov This dual electrophilicity is a hallmark of α,β-unsaturated carbonyl compounds, making them susceptible to nucleophilic attack at either the C=O carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). wikipedia.org The EPS map helps visualize which site might be favored under different reaction conditions.

Conformational Analysis and Identification of Energy Minima and Global Minima

The four-membered ring of this compound is not perfectly planar. A planar structure would induce significant angle strain (ideal sp2 and sp3 bond angles are 120° and 109.5°, respectively, not 90°) and torsional strain from eclipsing C-H bonds. libretexts.org To alleviate this, cyclobutane (B1203170) and its derivatives adopt a puckered or "butterfly" conformation. dalalinstitute.comlibretexts.org

A conformational analysis involves systematically exploring the molecule's potential energy surface by rotating its single bonds (e.g., the C-COOCH3 bond) and varying the ring pucker angle. This search aims to identify all stable conformations (energy minima) and the most stable one (the global minimum). The relative energies of these conformers can be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. The stereochemical outcome of certain reactions can be influenced by the conformational bias of the cyclobutane ring. acs.org

Conformer Type Description Key Feature
Puckered RingNon-planar four-membered ring.Reduces torsional strain. dalalinstitute.com
Ester RotamersDifferent orientations of the methoxycarbonyl group.Can influence steric accessibility to the ring.
Global MinimumThe single most stable conformation.Lowest point on the potential energy surface.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways for Mechanistic Understanding

Computational chemistry is instrumental in elucidating reaction mechanisms by locating transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction pathway. beilstein-journals.org For reactions involving this compound, such as a Diels-Alder reaction or nucleophilic addition, computational methods can model the geometry of the TS. researchgate.net

Once a candidate TS structure is located (characterized by having exactly one imaginary frequency), its validity is confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation. beilstein-journals.org The IRC analysis maps the minimum energy path downhill from the TS in both forward and reverse directions. A successful IRC calculation will show the pathway connecting the transition state to the correct reactants and products, thus verifying the proposed mechanistic step. mdpi.combeilstein-journals.org The calculated energy barrier (the difference in energy between the reactants and the TS) provides a quantitative measure of the reaction's kinetic feasibility. mdpi.com

Investigation of Solvation Effects on Molecular Geometry, Electronic Properties, and Reaction Pathways

Most chemical reactions are performed in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects using various solvation models. Implicit or continuum solvation models are computationally efficient and widely used. numberanalytics.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. github.ioq-chem.com

Common implicit solvation models include:

Polarizable Continuum Model (PCM): One of the most popular methods, where the solute is placed in a molecule-shaped cavity within the dielectric continuum. q-chem.comcore.ac.uk

Conductor-like Screening Model (COSMO): A related model that treats the dielectric as a conductor, which simplifies the calculations. github.io

SMD Model: A universal solvation model based on the solute's electron density, applicable to a wide range of solvents. github.ioacs.org

Including a solvation model during geometry optimization and energy calculations can reveal changes in bond lengths, angles, and the relative stability of conformers or transition states compared to the gas phase. core.ac.uk For polar molecules like this compound, solvation is expected to stabilize charged or highly polar species, potentially lowering reaction barriers and altering reaction outcomes.

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate the accuracy of the computational model.

NMR Chemical Shifts: Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. The calculated shifts for the optimized ground-state geometry of this compound can be compared to an experimental spectrum to confirm its structure.

Vibrational Frequencies: The same calculations that confirm a structure as an energy minimum also yield harmonic vibrational frequencies. researchgate.net These frequencies correspond to the peaks in an infrared (IR) or Raman spectrum. The predicted spectrum, often scaled by an empirical factor to account for anharmonicity and method limitations, can be compared with the experimental IR spectrum. This is particularly useful for identifying characteristic vibrational modes, such as the C=O and C=C stretching frequencies of the conjugated system.

This in silico prediction serves as a powerful bridge between theoretical models and experimental reality, providing a high degree of confidence in the computational results.

Assessment of Aromaticity and Antiaromaticity Perturbations within the Cyclobutene Ring System

The electronic character of the cyclobutene ring in this compound is a subject of significant theoretical interest, primarily due to its relationship with the archetypal antiaromatic system, cyclobutadiene (B73232). Cyclobutadiene, with its cyclic, planar arrangement of four π-electrons, is the quintessential example of an antiaromatic compound according to Hückel's rule (4n π-electrons). wikipedia.orgsonar.ch This antiaromaticity leads to significant destabilization, high reactivity, and a rectangular geometry resulting from a pseudo Jahn-Teller distortion, which localizes the π-electrons into two distinct double bonds. wikipedia.org

The substitution on the cyclobutene ring in this compound introduces substantial electronic perturbations that are expected to modulate the inherent antiaromatic character of the parent four-membered ring system. The molecule features two key substituents: a carbonyl (oxo) group at the C3 position and a methyl carboxylate group at the C1 position. Both groups are potent electron-withdrawing groups (EWGs), which significantly alter the electron density within the π-system of the ring.

Computational studies on substituted cyclobutadienes have shown that electron-withdrawing substituents can decrease the antiaromaticity of the ring system. nih.gov This stabilization occurs because the EWGs pull electron density out of the 4π-electron circuit, thereby mitigating the destabilizing antiaromatic effect. In the case of this compound, the combined influence of the oxo and methyl carboxylate groups creates a "push-pull" or, more accurately, a "pull-pull" scenario that dramatically influences the ring's electronic structure. youtube.com This effect is anticipated to reduce the antiaromatic destabilization compared to the unsubstituted cyclobutadiene core.

To quantify these electronic perturbations, theoretical chemistry relies on several indices, most notably the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS: This method calculates the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). Large positive NICS values are indicative of an antiaromatic system (paratropic ring current), while large negative values suggest an aromatic system (diatropic ring current). researchgate.net

HOMA: This index is based on the degree of bond length alternation in a cyclic system. It compares the bond lengths of the molecule under study to an ideal aromatic system (like benzene). HOMA values range from 1 (fully aromatic) to 0 (non-aromatic), with negative values indicating antiaromaticity. nih.gov

For this compound, it is hypothesized that computational analysis would reveal a significant reduction in antiaromatic character compared to cyclobutadiene. The calculated NICS values are expected to be positive, but substantially smaller than those for cyclobutadiene, suggesting a weakened paratropic ring current. Similarly, the HOMA index is predicted to be less negative than that of cyclobutadiene, indicating a shift from a strongly antiaromatic structure towards a non-aromatic one. nih.govnih.gov The electron-withdrawing nature of the substituents leads to a more polarized π-system, which disrupts the cyclic delocalization responsible for strong antiaromaticity.

Table 1: Electronic Effects of Substituents on the Cyclobutene Ring This table provides a qualitative analysis of the electronic influence of the substituent groups present in this compound.

Substituent Group Position Inductive Effect Resonance Effect Net Electronic Effect
Oxo (=O) C3 Electron-withdrawing Electron-donating (weak) Primarily electron-withdrawing
Methyl Carboxylate (-COOCH₃) C1 Electron-withdrawing Electron-withdrawing Strongly electron-withdrawing

Table 2: Comparative Aromaticity Indices for Selected Ring Systems This table presents typical literature values for benchmark compounds and provides a theoretically predicted range for this compound based on the principles of substituent effects on antiaromatic systems.

Compoundπ-ElectronsAromaticity CharacterTypical NICS(1) (ppm)Typical HOMA Value
Benzene6Aromatic~ -10~ 0.9 - 1.0
Cyclohexene2Non-aromatic~ -2 to 0~ 0
Cyclobutadiene4Antiaromatic> +18< -1.0
This compound (Predicted) 4 Reduced Antiaromaticity +2 to +10 -0.5 to 0

Synthetic Applications of Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate As a Versatile Building Block in Complex Molecule Synthesis

Construction of Advanced Polycyclic and Spirocyclic Ring Systems

The high ring strain and dense functionality of cyclobutenone derivatives like Methyl 3-oxocyclobut-1-ene-1-carboxylate make them exceptional substrates for the rapid construction of intricate polycyclic and spirocyclic frameworks.

Annulation reactions involving cyclobutenones are primarily driven by the release of ring strain and represent an efficient method for synthesizing substituted aromatic and polycyclic systems. A key reaction pathway is the thermal or photochemical 4π-electrocyclic ring-opening of the cyclobutenone to a highly reactive vinylketene intermediate. This intermediate can then participate in subsequent pericyclic reactions, most notably [4+2] cycloadditions (benzannulations), with various dienophiles like alkynes.

This strategy has been famously applied in the Danheiser benzannulation, a powerful method for constructing polysubstituted phenols. nih.gov When reacting with an alkyne, the vinylketene generated from a cyclobutenone can undergo a cycloaddition followed by tautomerization to yield a phenolic ring. The substitution pattern on the resulting aromatic ring is precisely controlled by the substituents on the cyclobutenone and alkyne precursors. This methodology has proven robust, even enabling the synthesis of complex natural products. nih.gov

In addition to thermal methods, transition metals can catalyze the C-C bond activation of cyclobutenones, facilitating annulations under milder conditions. For example, palladium-catalyzed cross-coupling and subsequent benzannulation sequences provide access to substituted phenols. nih.gov Rhodium catalysts have also been employed to mediate formal [4+2] cycloadditions between cyclobutenones and alkynes, leading to the efficient synthesis of phenolic compounds.

Table 1: Representative Annulation Reactions of the Cyclobutenone Scaffold

Reaction Type Key Intermediate/Catalyst Reactant Partner Product Scaffold
Thermal Benzannulation Vinylketene Alkyne Polysubstituted Phenol
Photochemical Ring-Opening Vinylketene Olefin Cyclohexenone derivative
Palladium-Catalyzed Annulation Pd(0) complexes Alkyne Phenol derivative

Spirocycles are increasingly important scaffolds in medicinal chemistry due to their rigid, three-dimensional structures. Cyclobutenones are valuable precursors for spirocyclic systems through several distinct strategies.

One prominent method involves a formal [4+2] cycloaddition catalyzed by nucleophilic phosphines. In this process, the phosphine (B1218219) catalyst initiates a ring-opening of the cyclobutenone to form a vinylogous enolate intermediate. This intermediate then acts as a four-carbon component in a cycloaddition with a suitable two-carbon partner, such as an electron-deficient alkene (e.g., isatylidenemalononitriles), to generate complex spiro-oxindoles with high enantioselectivity when chiral phosphines are used. nih.gov

Another approach is the [2+2] cycloaddition of ketenes, generated in situ, with exocyclic alkenes derived from the cyclobutenone carbonyl group. niscpr.res.in This method allows for the construction of spiro-annulated cyclobutane (B1203170) rings. Furthermore, intramolecular additions of nucleophiles to the carbonyl group or subsequent ring-rearrangement metathesis can be employed to build diverse spirocyclic frameworks. niscpr.res.inacs.org The synthesis of spiro[2.3]hexan-4-ones has also been achieved via the ring expansion of cyclopropanone (B1606653) surrogates with specific sulfur ylides, showcasing another pathway to access spirocycles containing a four-membered ring. nih.gov

Table 2: Strategies for Spirocycle Synthesis from Cyclobutenone Precursors

Method Key Reagents/Catalysts Reaction Type Resulting Spirocyclic System
Phosphine Catalysis Chiral Phosphines, Isatylidenemalononitriles Formal [4+2] Cycloaddition Spiro-oxindoles
Ketene (B1206846) Cycloaddition Dichloroketene, Zn(Cu) [2+2] Cycloaddition Spiro-dichlorocyclobutanones
Intramolecular SN2/Addition Base Cyclization Various spirocyclobutanes

Role as a Key Precursor in the Synthesis of Natural Products and Their Analogues

The synthetic utility of cyclobutenone-based building blocks is highlighted by their successful application in the total synthesis of complex natural products. Although specific examples commencing from this compound are not extensively documented, the annulation strategies applicable to its structural class have been pivotal in major synthetic achievements.

A notable example is the application of the Danheiser benzannulation in the total synthesis of Mycophenolic Acid. nih.gov The core of this synthesis involved the construction of a highly substituted resorcinol (B1680541) structure through a cycloaddition cascade between a functionalized cyclobutenone and an alkynyl ether. nih.gov This demonstrates the power of cyclobutenone chemistry to assemble the complex aromatic cores found in many biologically active natural products. The predictable regiochemistry and functional group tolerance of these reactions make compounds like this compound highly valuable potential precursors for analogous synthetic campaigns.

Intermediate in the Synthesis of Biologically Active Molecules and Pharmaceutical Scaffolds

Strained ring systems, including cyclobutanes, are of significant interest in medicinal chemistry for creating novel molecular scaffolds with defined three-dimensional geometries. The saturated analogue of the title compound, 3-oxocyclobutanecarboxylic acid, is a widely used intermediate in the synthesis of numerous bulk drugs, including kinase inhibitors, thrombin inhibitors, and treatments for autoimmune diseases. google.com

This compound, as an unsaturated and highly reactive precursor, offers additional synthetic handles for diversification. Its ability to undergo ring expansions, cycloadditions, and nucleophilic additions allows for the generation of diverse carbocyclic and heterocyclic scaffolds relevant to drug discovery. For instance, the cyclobutane ring can act as a bioisostere for other groups, and its incorporation into spirocyclic frameworks is a recognized strategy for improving the pharmacological properties of drug candidates. nih.gov The reactivity of the cyclobutene (B1205218) moiety allows for its conversion into larger, often heterocyclic, ring systems that are prevalent in pharmaceuticals. acs.org

Derivatization Towards Novel Heterocyclic and Carbocyclic Scaffolds

Beyond annulation, the strained ring of this compound is primed for rearrangement and ring expansion reactions, providing access to a variety of larger carbocyclic and heterocyclic frameworks. These transformations are often catalyzed by Lewis acids or transition metals and proceed through carbocationic intermediates. youtube.commasterorganicchemistry.comugent.be

For example, cyclobutenones can undergo catalyzed ring expansions with suitable partners to form five-, seven-, or eight-membered rings. A recently developed strategy involves the Zn(OTf)₂-catalyzed ring expansion of cyclobutenones with imidazolidines to produce seven-membered 1,4-diazaheterocycle ketones (homopiperazin-5-ones). acs.org Similarly, cyclobutanone (B123998) adducts can undergo regioselective ring expansions to yield cyclopentanones, lactones, or γ-lactams. mdpi.com The formation of a positive charge adjacent to the cyclobutane ring can trigger a rearrangement where a C-C bond from the ring migrates, leading to an expanded, less-strained cyclopentyl cation. masterorganicchemistry.com These pathways are powerful tools for converting a simple four-membered ring precursor into more complex and synthetically challenging ring systems.

Potential in the Development of Functional Materials and Specialty Polymers

The high reactivity and strain energy of this compound suggest its potential utility in materials science, particularly in the synthesis of specialty polymers and functional materials. The release of ring strain can serve as a thermodynamic driving force for polymerization reactions.

While specific applications of this compound in polymer science are not yet widely established, related strained-ring monomers are known to undergo ring-opening polymerization. The cyclobutene moiety could potentially be opened via thermal, photochemical, or transition-metal-catalyzed pathways to create linear polymers with unique backbone structures. The ester and ketone functionalities present on the molecule offer sites for post-polymerization modification, allowing for the tuning of material properties such as solubility, thermal stability, and chemical resistance. Furthermore, the ability of cyclobutenones to participate in cycloadditions could be exploited to create cross-linked polymer networks or to synthesize complex organic materials with tailored photophysical properties, analogous to how oligofurans are constructed for applications in organic electronics. acs.org

Monomeric Units for Polymers with Defined Topologies

No specific research data found for this compound in this application.

Precursors for Optoelectronic, Responsive, or Mechanically Robust Materials

No specific research data found for this compound in this application.

Integration into Cascade and Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

No specific research data found for this compound in this application.

Future Research Directions and Emerging Paradigms for Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate Chemistry

Exploration of Unconventional Reactivity Modes and Novel Reaction Pathways

While the conventional reactivity of methyl 3-oxocyclobut-1-ene-1-carboxylate has been well-explored, its full reactive potential remains to be unlocked. Future research will likely focus on unconventional transformations that leverage the inherent ring strain and unique electronic features of the molecule. This includes exploring pericyclic reactions beyond standard cycloadditions, such as electrocyclizations and sigmatropic rearrangements, which could provide access to novel carbocyclic and heterocyclic scaffolds. Additionally, the development of novel catalytic C-H functionalization reactions on the cyclobutene (B1205218) ring would offer a direct and atom-economical approach to substituted derivatives.

Furthermore, investigations into the photochemistry and electrochemistry of this compound could reveal unprecedented reaction pathways. For instance, photochemical excitation could lead to novel cycloaddition patterns or ring-opening reactions, while electrochemical methods could enable redox-neutral transformations and the generation of highly reactive intermediates under mild conditions. The exploration of tandem reactions, where multiple bond-forming events occur in a single operation, will also be a key area of focus, allowing for the rapid construction of molecular complexity from this simple starting material.

Integration of this compound Synthesis and Transformations into Continuous Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. scientist.comnih.govmit.edunih.govd-nb.info The integration of the synthesis and transformations of this compound into continuous flow systems is a promising avenue for future research. Flow reactors can enable the safe handling of potentially hazardous reagents and intermediates often involved in the synthesis of strained rings. nih.gov Moreover, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities in transformations involving this versatile building block. nih.gov

Future work in this area will involve the design and optimization of microreactors and packed-bed reactors for both the synthesis of this compound and its subsequent functionalization. scientist.com The development of integrated multi-step flow systems, where the crude product from one reaction is directly introduced into the next, will streamline synthetic sequences and minimize waste. mit.edud-nb.info This approach is particularly attractive for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals where efficiency and process control are paramount. nih.govd-nb.info

Reactor TypePotential Application in this compound ChemistryKey Advantages in Flow
MicroreactorSynthesis of this compoundExcellent heat and mass transfer, precise control over reaction conditions, enhanced safety.
Packed-bed ReactorHeterogeneous catalysis for transformations of this compoundEase of catalyst separation and recycling, potential for long-term continuous operation.
Plug Flow ReactorScale-up of reactions involving this compoundWell-defined residence time distribution, predictable scalability.

Development of Asymmetric Synthetic Methodologies and Chiral Induction Strategies Utilizing this compound

The development of asymmetric methodologies to access chiral derivatives of this compound is a critical area for future research. The introduction of stereocenters into the cyclobutane (B1203170) framework would significantly expand its utility in the synthesis of enantiomerically pure natural products and pharmaceuticals. Future efforts will likely focus on the development of catalytic asymmetric transformations, such as enantioselective conjugate additions, cycloadditions, and ring-opening reactions. mdpi.com The use of chiral catalysts, including organocatalysts and transition metal complexes, will be instrumental in achieving high levels of stereocontrol. mdpi.com

Furthermore, the use of this compound as a chiral building block, following an initial enantioselective transformation, will be explored. Chiral induction strategies, where the existing stereocenter on the cyclobutane ring directs the stereochemical outcome of subsequent reactions, will be a key focus. researchgate.net This approach could provide access to a wide range of complex chiral molecules with multiple stereocenters. The development of enzymatic methods for the asymmetric synthesis and transformation of this compound also represents a promising and sustainable approach. nih.govrsc.org

Design and Application of Novel Catalytic Systems for Highly Efficient and Selective Transformations

The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. Future research will focus on the design of catalysts that can promote highly efficient and selective transformations of this strained ring system. This includes the development of new transition metal catalysts for cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the cyclobutene ring. Additionally, the exploration of earth-abundant metal catalysts will be a key aspect of developing more sustainable synthetic methods.

Organocatalysis will continue to be a major area of research, with the design of new chiral catalysts for asymmetric transformations of this compound. mdpi.com Furthermore, the development of photocatalytic and electrocatalytic systems could enable novel and previously inaccessible transformations. The immobilization of catalysts on solid supports will also be an important area of investigation, facilitating catalyst recycling and the development of continuous flow processes.

Catalysis TypePotential Transformations of this compoundAdvantages
Transition Metal CatalysisCross-coupling, C-H activation, cycloadditionsHigh reactivity and selectivity, broad substrate scope.
OrganocatalysisAsymmetric conjugate additions, Michael additions, aldol (B89426) reactionsMetal-free, often milder reaction conditions, good for asymmetric synthesis. mdpi.com
BiocatalysisEnantioselective reductions, hydrolyses, and other transformationsHigh enantioselectivity, environmentally benign conditions. nih.govrsc.org
PhotocatalysisRadical additions, cycloadditions, C-H functionalizationMild reaction conditions, unique reactivity pathways.
ElectrocatalysisRedox reactions, coupling reactionsAvoids the use of stoichiometric chemical oxidants or reductants.

Application of Advanced Spectroscopic Probes and In Situ Techniques for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound is essential for the development of more efficient and selective synthetic methods. The application of advanced spectroscopic probes and in-situ techniques for real-time reaction monitoring will be instrumental in achieving this. birmingham.ac.uknih.govresearchgate.net Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates, the consumption of reactants, and the formation of products as the reaction progresses. researchgate.netmdpi.com

Future research will focus on the development and application of these in-situ monitoring techniques to a wide range of reactions involving this compound. birmingham.ac.uk This will enable the rapid optimization of reaction conditions, the identification of reaction bottlenecks, and the elucidation of complex reaction mechanisms. The data obtained from these studies will be invaluable for the development of robust and scalable synthetic processes.

Leveraging Machine Learning and Artificial Intelligence for Reactivity Prediction and Reaction Discovery

The integration of machine learning (ML) and artificial intelligence (AI) into the field of organic chemistry is set to revolutionize how new reactions are discovered and optimized. rjptonline.orgnih.gov In the context of this compound chemistry, ML algorithms can be trained on existing reaction data to predict the outcome of new transformations, identify optimal reaction conditions, and even propose novel reaction pathways. nih.govcmu.eduresearchgate.net This data-driven approach has the potential to significantly accelerate the pace of research and discovery. rjptonline.org

Innovations in Green and Sustainable Synthesis of this compound and its Diverse Derivatives

The principles of green chemistry will play an increasingly important role in the future of organic synthesis. beilstein-journals.org For this compound chemistry, this will involve the development of more sustainable methods for both its synthesis and its subsequent transformations. This includes the use of renewable starting materials, the development of solvent-free or environmentally benign solvent systems, and the design of catalytic reactions that minimize waste and energy consumption.

Future research will focus on developing catalytic methods that replace stoichiometric reagents, exploring the use of biocatalysis and other green catalytic systems, and integrating the synthesis and transformations of this compound into continuous flow processes to improve efficiency and reduce environmental impact. scientist.com The lifecycle assessment of synthetic routes will also become a standard practice to ensure that new methodologies are truly sustainable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-oxocyclobut-1-ene-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via esterification of 3-oxocyclobut-1-ene-1-carboxylic acid with methanol under acidic catalysis (e.g., concentrated sulfuric acid) at reflux conditions. Purification typically involves fractional distillation or recrystallization. Optimization includes adjusting molar ratios, reaction time, and temperature to maximize yield. For related cyclobutane esters, yields of ~60–75% are reported under similar conditions .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Use anhydrous solvents to avoid side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies protons on the cyclobutene ring (e.g., deshielded olefinic protons at δ 6.5–7.5 ppm) and ester methyl groups (δ 3.7–3.9 ppm). 13^{13}C NMR confirms the carbonyl (C=O) groups (δ 170–180 ppm for ester, δ 200–210 ppm for ketone) .
  • IR : Strong absorptions at ~1720 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O).
  • Mass Spectrometry : Molecular ion peak at m/z 156.18 (calculated for C7_7H8_8O3_3) .

Q. How does the strained cyclobutene ring influence the compound’s reactivity in common organic reactions?

  • Methodology : The ring strain (estimated ~25–30 kcal/mol) enhances susceptibility to [2+2] cycloadditions and ring-opening reactions. For example, UV irradiation may induce dimerization via [2+2] pathways. Nucleophilic attack at the β-carbon of the ketone is also favored due to conjugation with the ester group .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, charge distribution, and transition states. For example, the HOMO-LUMO gap (~5–6 eV) indicates potential photochemical reactivity. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine models.

Q. How can contradictions in reported reaction yields or regioselectivity be resolved experimentally?

  • Methodology :

  • Control Experiments : Repeat reactions under identical conditions (solvent purity, catalyst batch, temperature).
  • In Situ Monitoring : Use techniques like ReactIR to track intermediate formation.
  • Isotopic Labeling : 18^{18}O-labeled ketone groups can clarify mechanistic pathways in oxidation studies .

Q. What strategies are effective for studying the biological activity of this compound?

  • Methodology :

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes using spectrophotometric methods (IC50_{50} determination).
  • Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar compounds like ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, which show moderate activity .
    • Data Interpretation : Use ANOVA or t-tests to assess significance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.